molecular formula C21H20O5 B3705400 4-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one

4-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one

Cat. No.: B3705400
M. Wt: 352.4 g/mol
InChI Key: ULLKFBQJYADEMN-UHFFFAOYSA-N
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Description

4-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The unique structure of this compound, featuring a chromen-2-one core with ethyl, methoxyphenyl, and oxoethoxy substituents, contributes to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethyl-8-methyl-2H-chromen-2-one and 3-methoxybenzaldehyde.

    Formation of Intermediate: The initial step involves the condensation of 4-ethyl-8-methyl-2H-chromen-2-one with 3-methoxybenzaldehyde in the presence of a base like sodium hydroxide to form an intermediate.

    Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the oxoethoxy group.

    Final Product Formation: The final step involves the esterification of the oxidized intermediate with ethyl iodide in the presence of a base like potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert oxo groups to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromen-2-one core and the substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

4-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its ability to interact with biological targets.

    Pharmacology: It is investigated for its effects on various biochemical pathways and its potential as a therapeutic agent.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific optical and electronic properties.

    Biology: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 4-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as anti-inflammatory or anticancer activity, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-8-methyl-2H-chromen-2-one: Lacks the methoxyphenyl and oxoethoxy substituents, resulting in different biological activities.

    7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one: Similar structure but without the ethyl group, affecting its chemical reactivity and biological properties.

    4-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one: Lacks the methyl group, which can influence its interaction with molecular targets.

Uniqueness

The presence of both ethyl and methoxyphenyl substituents, along with the oxoethoxy group, makes 4-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one unique. These substituents contribute to its distinctive chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

4-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-4-14-11-20(23)26-21-13(2)19(9-8-17(14)21)25-12-18(22)15-6-5-7-16(10-15)24-3/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLKFBQJYADEMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one
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4-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one
Reactant of Route 6
4-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one

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